Cyanine 5.5 azide

photostability single-molecule imaging COT-modified cyanine

Cyanine 5.5 azide (Cy5.5 azide, CAS: 1557136-25-0) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, functionalized with an azide (-N₃) reactive handle for bioorthogonal click chemistry applications. It exhibits absorption maxima at 675–684 nm and emission maxima at 694–710 nm in the far-red to NIR spectral region, with an extinction coefficient ranging from 190,000 to 250,000 M⁻¹cm⁻¹ depending on the formulation and solvent conditions.

Molecular Formula C43H49ClN6O
Molecular Weight 701.3 g/mol
Cat. No. B12403607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine 5.5 azide
Molecular FormulaC43H49ClN6O
Molecular Weight701.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-]
InChIInChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H
InChIKeyKOVQVUIEVDGEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyanine 5.5 Azide: Technical Specifications and Comparative Advantages for NIR Click Chemistry Procurement


Cyanine 5.5 azide (Cy5.5 azide, CAS: 1557136-25-0) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, functionalized with an azide (-N₃) reactive handle for bioorthogonal click chemistry applications. It exhibits absorption maxima at 675–684 nm and emission maxima at 694–710 nm in the far-red to NIR spectral region, with an extinction coefficient ranging from 190,000 to 250,000 M⁻¹cm⁻¹ depending on the formulation and solvent conditions . The compound is supplied as a blue to dark blue solid with molecular weight of approximately 701.34 Da (non-sulfonated form), demonstrating pH insensitivity across the range of pH 4 to 10, which ensures consistent fluorescence output under diverse experimental conditions . Unlike visible-range fluorophores, Cy5.5 azide operates within the NIR-I tissue optical window (650–900 nm), where hemoglobin and water absorption are minimal, enabling deeper tissue penetration and significantly reduced autofluorescence background in biological specimens [1].

Why Cyanine 5.5 Azide Cannot Be Substituted with Other Cyanine or NIR Dyes Without Experimental Validation


Substituting Cyanine 5.5 azide with alternative NIR dyes or even other cyanine family members without empirical verification introduces substantial experimental risk due to divergent photophysical properties, chemical reactivity, and biological compatibility. Cy5.5 occupies a distinct spectral position (λex/λem: ~675/694 nm) that differs materially from Cy5 (~646/662 nm), Cy7 (~750/773 nm), and Alexa Fluor 680 (~679/702 nm), meaning that filter sets, laser excitation sources, and detection channels optimized for one fluorophore will not transfer directly to another without performance degradation . The magnitude of these differences is quantifiable: the brightness (ε × Φ) of Cy5.5 azide varies between 38,000 and 67,500 M⁻¹cm⁻¹ depending on supplier specifications, compared to Cy5 NHS ester at approximately 42,000–50,000 M⁻¹cm⁻¹ . Furthermore, the azide functional group enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry that cannot be executed with NHS ester, maleimide, or alkyne derivatives, making substitution functionally impossible without altering the entire conjugation strategy. Importantly, a peer-reviewed comparative study of long-wavelength Alexa Fluor dyes versus Cy dyes demonstrated that Alexa Fluor conjugates were significantly more resistant to photobleaching than their Cy dye counterparts and exhibited substantially reduced blue-shifted shoulder peaks in protein conjugate absorption spectra, directly contradicting assumptions of functional equivalence [1].

Quantitative Differentiation Evidence for Cyanine 5.5 Azide: Head-to-Head Comparative Data Against Closest Analogs


Photostability Comparison: Cy5.5-COT Demonstrates 50-Fold Photon Emission Increase Over Unmodified Cy5.5

Cy5.5 functionalized with cyclooctatetraene (COT) as a triplet-state quencher demonstrated a 50-fold increase in the total number of photons emitted before entering a dark state compared to unmodified Cy5.5 [1]. This enhanced derivative could be continuously imaged for approximately 3 minutes at a signal-to-noise ratio greater than 7:1, whereas unmodified Cy5.5 exhibited rapid photobleaching under identical illumination conditions [1]. In the same study, Cy7-COT showed a 70-fold photon emission increase, establishing a quantifiable benchmark for photostability improvements across the cyanine family [1]. This evidence is directly relevant to procurement decisions for Cyanine 5.5 azide because the parent Cy5.5 fluorophore's photostability characteristics transfer to the azide-functionalized derivative.

photostability single-molecule imaging COT-modified cyanine

Brightness Differential: Cyanine 5.5 Azide Extinction Coefficient Range of 190,000–250,000 M⁻¹cm⁻¹ Across Suppliers

Cyanine 5.5 azide exhibits supplier-dependent extinction coefficient variation from 190,000 to 250,000 M⁻¹cm⁻¹, with corresponding quantum yields ranging from 0.20 to 0.27, producing calculated brightness values (ε × Φ) spanning from 38,000 to 67,500 M⁻¹cm⁻¹ . For comparison, Alexa Fluor 680 NHS ester has a published extinction coefficient of 175,000 M⁻¹cm⁻¹ , while Cy5 NHS ester is typically reported at approximately 250,000 M⁻¹cm⁻¹ with quantum yield ~0.20 . The upper-range brightness specification for Cyanine 5.5 azide (67,500 M⁻¹cm⁻¹) exceeds that of Alexa Fluor 680 (calculated at ~175,000 × 0.3 ≈ 52,500 M⁻¹cm⁻¹), providing a quantitative basis for fluorophore selection in low-abundance target detection scenarios.

brightness extinction coefficient quantum yield procurement specification

SPAAC Reaction Compatibility: Cyanine 5.5 Azide Supports Copper-Free Click Chemistry at k ≈ 10⁶ M⁻¹s⁻¹ with DBCO

Cyanine 5.5 azide participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) derivatives at reaction rate constants of approximately 10⁶ M⁻¹s⁻¹ under physiological conditions (pH 7.4, 37°C) [1]. This reaction proceeds without copper catalyst, eliminating copper-induced cytotoxicity and enabling direct application in live-cell and in vivo labeling experiments. In contrast, alternative reactive groups such as NHS esters react with primary amines (k ≈ 10²–10³ M⁻¹s⁻¹) but suffer from hydrolysis in aqueous buffers (half-life < 1 hour at pH 8.0) and lack bioorthogonality due to reaction with endogenous amines [2]. Maleimide derivatives react with free thiols but exhibit cross-reactivity with amines at elevated pH and are susceptible to hydrolysis and thiol exchange [3]. The azide functional group remains stable under biological conditions and reacts exclusively with alkyne-containing partners, providing true bioorthogonality.

SPAAC click chemistry bioorthogonal conjugation copper-free labeling

pH Insensitivity Range: Cyanine 5.5 Azide Maintains Fluorescence Across pH 4 to 10

Cyanine 5.5 azide maintains consistent fluorescence output across a broad pH range of 4 to 10, with minimal variation in emission intensity . This pH insensitivity contrasts with fluorescein-based dyes such as FITC, which exhibit a marked reduction in fluorescence quantum yield below pH 7.0 (Φ decreases from ~0.93 at pH 9 to ~0.37 at pH 6) due to protonation of the phenolic hydroxyl group [1]. Similarly, Cy5 fluorescence shows modest pH sensitivity in the range of pH 4–9 due to electronic effects on the polymethine chain [2]. The broad pH tolerance of Cy5.5 azide ensures reproducible signal intensity across experiments conducted in different buffer systems, cellular compartments with varying pH (e.g., endosomes/lysosomes at pH 4.5–6.0), and in vivo environments.

pH stability fluorescence consistency experimental reproducibility

Alexa Fluor vs Cy Dye Conjugate Quality: Cy5.5 Conjugates Exhibit Prominent Blue-Shifted Shoulder Peaks

In a head-to-head quantitative comparison of long-wavelength Alexa Fluor dyes versus Cy dyes, protein conjugates prepared from Cy dyes exhibited prominent blue-shifted shoulder peaks in their absorption spectra, whereas conjugates prepared from Alexa Fluor dyes showed only minor shoulder peaks [1]. The presence of significant blue-shifted shoulders in Cy dye conjugates indicates fluorophore aggregation and H-dimer formation, which leads to fluorescence self-quenching and reduced effective brightness in labeled biomolecules. This aggregation effect is particularly pronounced at higher degrees of labeling (DOL), imposing practical upper limits on achievable DOL values for Cy5.5-labeled antibodies and proteins. Additionally, the same study found that Alexa Fluor dyes were significantly more resistant to photobleaching than their Cy dye counterparts [1].

conjugate quality aggregation fluorescence quenching batch consistency

Optimized Application Scenarios for Cyanine 5.5 Azide Based on Quantitative Performance Evidence


In Vivo Near-Infrared Imaging of Tumor Xenografts Using Cyanine 5.5 Azide-Labeled Targeting Probes

Cyanine 5.5 azide is optimally deployed for non-invasive in vivo NIR fluorescence imaging of subcutaneous tumor xenografts in murine models. Its emission maximum at ~694–710 nm falls within the NIR-I tissue optical window (650–900 nm), where hemoglobin and water absorption are minimal, enabling tissue penetration depths of up to several centimeters [1]. In a direct in vivo comparison study, monomeric and dimeric GEBP11 peptide probes labeled with Cy5.5 demonstrated significantly stronger NIR signals at tumor sites at 24–48 hours post-injection compared to free Cy5.5 probe [2]. Quantitative tumor-to-background ratio analysis in 4T1 tumor-bearing mice injected with Cy5.5-labeled nanoparticles showed time-dependent accumulation, confirming the dye's suitability for longitudinal pharmacokinetic and biodistribution studies [3]. The pH insensitivity of Cy5.5 azide across pH 4–10 ensures consistent fluorescence output regardless of tumor microenvironment acidity . Procurement recommendation: Select Cy5.5 azide with extinction coefficient ≥200,000 M⁻¹cm⁻¹ to maximize signal-to-background discrimination in deep tissue imaging applications.

Copper-Free Live-Cell Protein Labeling via SPAAC with Cyanine 5.5 Azide and DBCO-Modified Biomolecules

Cy5.5 azide enables copper-free bioorthogonal labeling of DBCO-modified proteins in live-cell environments via strain-promoted alkyne-azide cycloaddition (SPAAC) with reaction kinetics of approximately 10⁶ M⁻¹s⁻¹ at 37°C [1]. This copper-free approach eliminates copper-induced cytotoxicity that would otherwise compromise cell viability during long-term imaging experiments. The reaction proceeds efficiently under physiological conditions (pH 7.4) and is compatible with the complete pH 4–10 stability range of the Cy5.5 fluorophore [2]. In contrast to NHS ester-based labeling strategies that suffer from rapid aqueous hydrolysis (half-life <1 hour at pH 8.0) and non-specific reaction with endogenous amines [3], the azide group remains inert in biological media until exposed to the DBCO reaction partner. Procurement recommendation: Verify azide content and purity (≥95% by HPLC) to ensure stoichiometric control in SPAAC conjugation reactions.

Single-Molecule Fluorescence Imaging with Photostability-Enhanced Cy5.5 Formulations

For single-molecule fluorescence imaging applications requiring extended observation windows, photostability-optimized Cy5.5 formulations incorporating triplet-state quenchers such as cyclooctatetraene (COT) provide quantifiable performance advantages. Cy5.5-COT demonstrated a 50-fold increase in photon output before dark state entry compared to unmodified Cy5.5, enabling continuous imaging for approximately 3 minutes at signal-to-noise ratios exceeding 7:1 [1]. This photostability enhancement is critical for single-particle tracking, super-resolution microscopy, and Förster resonance energy transfer (FRET) experiments where premature photobleaching would truncate data collection. The high extinction coefficient of Cy5.5 (190,000–250,000 M⁻¹cm⁻¹) provides sufficient photon flux for single-molecule detection, though the inherent photostability limitations of unmodified Cy5.5 necessitate either chemical modification or reduced excitation power [2]. Procurement recommendation: For long-duration single-molecule experiments, prioritize Cy5.5 formulations specifically validated for enhanced photostability or consider complementary photostable alternatives if continuous imaging beyond 3 minutes is required.

Fluorescence-Guided Drug Delivery Monitoring with Cyanine 5.5 Azide-Labeled Nanocarriers

Cy5.5 azide serves as a quantitative tracer for monitoring nanocarrier biodistribution and drug release kinetics in preclinical development. Active loading of Cy5.5 derivatives into liposomes using ammonium sucrose octasulfate as a trapping agent achieved nearly 100% encapsulation efficiency with formation of intra-liposomal nanoprecipitates, enabling high-payload fluorescence tracking without premature dye leakage [1]. The near-infrared emission of Cy5.5 (694–710 nm) permits non-invasive longitudinal imaging of carrier accumulation in target tissues while minimizing tissue autofluorescence background [2]. pH insensitivity across pH 4–10 ensures that fluorescence intensity changes reflect actual carrier concentration rather than pH-dependent quenching during endosomal/lysosomal trafficking (pH 4.5–6.5) [3]. The azide functional group enables covalent conjugation to alkyne-modified targeting ligands via click chemistry, providing stable attachment that resists dissociation during circulation. Procurement recommendation: For liposomal encapsulation, select Cy5.5 azide with solubility profile matching the organic phase (DMSO, DMF, or DCM) used in the formulation protocol.

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